(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine

Hydrogen bond donor membrane permeability drug-likeness

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is a tertiary amine featuring a terminal alkyne (propargyl) group, an N-methyl substituent, and an N-(2-methoxyethyl) moiety. With the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol, it belongs to the propargylamine class of compounds that serve as versatile intermediates in organic synthesis and click chemistry.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 220699-99-0
Cat. No. B2354361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine
CAS220699-99-0
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCN(CCOC)CC#C
InChIInChI=1S/C7H13NO/c1-4-5-8(2)6-7-9-3/h1H,5-7H2,2-3H3
InChIKeyODTQGXAPSKBFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine (CAS 220699-99-0): A Tertiary Propargylamine Building Block with Differentiated Physicochemical Properties


(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is a tertiary amine featuring a terminal alkyne (propargyl) group, an N-methyl substituent, and an N-(2-methoxyethyl) moiety [1]. With the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol, it belongs to the propargylamine class of compounds that serve as versatile intermediates in organic synthesis and click chemistry [2]. Unlike simpler propargylamines, the presence of the methoxyethyl group introduces distinct physicochemical characteristics—notably zero hydrogen bond donors and additional hydrogen bond acceptor capacity—that influence solubility, permeability, and reactivity profiles [1].

Why Generic Propargylamine Substitution Fails for (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine


Propargylamine derivatives are not interchangeable commodities. Simple analogs such as N-methylpropargylamine (CAS 19961-80-3), N,N-dimethylpropargylamine (CAS 7223-38-3), and propargylamine itself (CAS 2450-71-7) differ substantially from (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine in hydrogen bond donor count, lipophilicity (XLogP3), topological polar surface area, and conformational flexibility as quantified below [1]. These differences directly affect solubility in aqueous and organic phases, membrane permeability, and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other transformations. Substituting a simpler propargylamine without accounting for these property shifts risks altering reaction kinetics, product solubility, and downstream purification efficiency.

Quantitative Differentiation Evidence for (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine vs. Closest Propargylamine Analogs


Hydrogen Bond Donor Count: Zero vs. One

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine possesses zero hydrogen bond donors, a feature shared only with N,N-dimethylpropargylamine among the comparators. In contrast, both N-methylpropargylamine and propargylamine each bear one H-bond donor [1]. This absence of H-bond donors is a well-established predictor of improved passive membrane permeability and oral bioavailability in medicinal chemistry [2].

Hydrogen bond donor membrane permeability drug-likeness

Lipophilicity Gradient: XLogP3 0.2 vs. -0.4 to 0.4 Range

The computed XLogP3 value for (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine is 0.2, placing it between N,N-dimethylpropargylamine (0.4) and N-methylpropargylamine (-0.1), while propargylamine is considerably more hydrophilic (-0.4) [1]. This intermediate lipophilicity, combined with the methoxyethyl oxygen acting as a hydrogen bond acceptor, provides a balanced solubility profile suitable for both organic and moderately aqueous reaction media .

Lipophilicity XLogP3 solubility profile

Rotatable Bond Count: 4 vs. 0–1

With 4 rotatable bonds, (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine exhibits significantly greater conformational flexibility than N-methylpropargylamine (1), N,N-dimethylpropargylamine (1), and propargylamine (0) [1]. The methoxyethyl side chain introduces three additional rotatable bonds, potentially enabling better adaptation to sterically constrained binding sites or catalytic pockets in downstream applications [2].

Conformational flexibility rotatable bonds molecular complexity

Hydrogen Bond Acceptor Count: 2 vs. 1

(2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine contains two hydrogen bond acceptor sites (tertiary amine nitrogen and methoxy oxygen), whereas all three comparators possess only one (the amine nitrogen alone) [1]. The additional ether oxygen enhances the compound's capacity to solvate in water and coordinate to metal centers, which is relevant for its reported use as a ligand in coordination chemistry .

Hydrogen bond acceptor solubility coordination chemistry

Commercially Available Purity: ≥95% to NLT 98%

Multiple vendors supply (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine with specified minimum purities: AKSci at ≥95% , Synblock at NLT 98% , and Leyan at 95% . This multi-source availability with documented purity levels contrasts with simpler propargylamines, which may be offered at lower or unspecified purities due to their more volatile or hygroscopic nature, reducing procurement risk for scale-up campaigns.

Purity specification procurement quality control

Optimal Application Scenarios for (2-Methoxyethyl)(methyl)(prop-2-yn-1-yl)amine Based on Differentiated Properties


Medicinal Chemistry: Late-Stage Functionalization Requiring Zero H-Bond Donors

When designing PROTACs, molecular glues, or CNS-penetrant small molecules where minimizing H-bond donors is critical for passive permeability, (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine offers a tertiary amine handle with zero HBD count, unlike N-methylpropargylamine which introduces an additional donor that may reduce permeability [1]. Its methoxyethyl group further provides a metabolically stable ether linkage absent in N,N-dimethylpropargylamine .

Click Chemistry in Aqueous or Mixed-Phase Media

For CuAAC reactions requiring moderate aqueous solubility without PEG-based linkers, the two hydrogen bond acceptors and intermediate logP (0.2) of (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine facilitate dissolution in water/acetonitrile mixtures more effectively than N,N-dimethylpropargylamine (XLogP3 0.4, single HBA), potentially reducing the need for co-solvents that could denature biomolecules [1].

Coordination Chemistry: Bidentate Ligand Precursor

The dual HBA sites (tertiary amine and methoxy oxygen) enable (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine to serve as a precursor for bidentate ligands upon further derivatization. This contrasts with simple propargylamines that offer only monodentate coordination, potentially enabling more stable metal complexes for catalysis or materials applications [1].

Multi-Step Synthesis Requiring High-Purity Building Blocks

With NLT 98% purity available from Synblock and confirmed ≥95% from multiple suppliers, (2-methoxyethyl)(methyl)(prop-2-yn-1-yl)amine reduces the risk of side reactions from amine impurities that may plague lower-purity propargylamine stocks. This is especially valuable in sequence-defined oligomer synthesis or automated parallel library production where impurity accumulation across steps is a critical failure mode .

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